Geosmin, chemically known as (trans-1,10-dimethyl-trans-9-decalol) [, , ], is a volatile organic compound renowned for its distinctive earthy and musty odor [, , ]. It is primarily produced by various microorganisms, including certain species of cyanobacteria (blue-green algae) and actinomycetes (filamentous bacteria) [, , , , ].
Widespread occurrence: Geosmin is found in various environments, including soil, water bodies, and even food products, making it a subject of interest in diverse research areas [, , ].
Low odor threshold: Humans can detect geosmin at extremely low concentrations, making it a significant concern in drinking water quality [, , ].
Biological activity: Research suggests geosmin might function as a warning signal for certain bacteria, deterring predation by organisms like nematodes [].
Molecular Structure Analysis
Biodegradation: Geosmin can be broken down by certain bacteria, making biofiltration a potential strategy for its removal from water [, ].
Oxidation: Advanced oxidation processes using ozone or hydrogen peroxide can effectively degrade geosmin [, , ].
Adsorption: Materials like activated carbon and graphene oxide can adsorb geosmin, offering another potential removal method [, ].
Mechanism of Action
Odor perception: Geosmin interacts with olfactory receptors in the human nose, triggering the perception of an earthy odor [, ].
Ecological function: In some bacteria, geosmin may act as an aposematic signal, deterring predation by indicating the presence of other toxic metabolites [].
Physical and Chemical Properties Analysis
Appearance: Colorless liquid []
Odor: Strong earthy and musty odor [, , ]
Solubility: Low solubility in water []
Volatility: Volatile compound [, ]
Stability: Relatively stable, but can be degraded by specific chemical reactions and microorganisms [, ]
Applications
a. Water Quality Management:
Taste and odor control: Geosmin is a major cause of unpleasant taste and odor in drinking water [, , , ]. Understanding its production, transport, and fate is crucial for water utilities to effectively manage and treat drinking water sources.
Monitoring and prediction: Geosmin levels are monitored in water bodies to assess water quality and predict taste and odor episodes [, , ]. Research focuses on developing predictive models to forecast geosmin outbreaks based on environmental factors and microbial communities [, ].
Treatment process optimization: Studies explore various treatment technologies to remove geosmin from drinking water, including activated carbon adsorption, advanced oxidation processes, and biofiltration [, , , , ].
b. Food Science and Technology:
Sensory analysis: Geosmin contributes to the characteristic earthy aroma of certain food products, including beets and fish [, ]. Research investigates the sensory perception of geosmin and its impact on food flavor [, ].
Quality control: Geosmin can cause off-flavors in food and beverages, particularly in aquaculture products []. Methods are being developed to detect and remove geosmin to enhance food quality and consumer acceptance [].
Cultivar development: In beet breeding, efforts are underway to select for cultivars with specific geosmin levels to cater to diverse consumer preferences [, ].
c. Microbiology and Ecology:
Microbial ecology: Geosmin serves as a valuable indicator for the presence and activity of geosmin-producing microorganisms in various environments [, , ]. Understanding the ecological factors influencing geosmin production helps to shed light on microbial community dynamics and ecosystem functioning.
Microbial interactions: Geosmin's potential role as an aposematic signal in bacteria highlights the complexity of microbial interactions and their impact on survival strategies [].
Future Directions
Geosmin biosynthesis in plants: Understanding the biosynthetic pathway of geosmin in plants could lead to new strategies for controlling its production in agricultural products like beets [].
Early detection and prediction: Refining predictive models to anticipate geosmin outbreaks in water bodies will enable proactive management strategies and optimize water treatment processes [, ].
Related Compounds
2-Methylisoborneol (MIB)
Compound Description: 2-Methylisoborneol (MIB) is another volatile organic compound produced by certain types of microorganisms, including cyanobacteria and actinomycetes. Similar to geosmin, it is known to contribute to unpleasant musty/earthy off-flavors in drinking water. [, , , , , , ]
Relevance: MIB is frequently mentioned alongside geosmin in the context of taste and odor issues in drinking water. [, , , , , , ] Both compounds are often produced by the same organisms and pose similar challenges for water treatment processes. Their similar odor profiles and low odor thresholds make them significant contributors to consumer complaints regarding water quality.
Farnesol
Compound Description: Farnesol (3,7,11-trimethyl-2,6,10-dodecatrien-1-ol) is a sesquiterpene alcohol found naturally in various plants and insects. []
Relevance: Research suggests that farnesol may play a role in the regulation of geosmin production in certain actinomycetes. Studies on Streptomyces tendae, a geosmin-producing actinomycete, demonstrated that exposure to farnesol inhibited its growth and reduced geosmin production. [] This finding suggests a possible link between farnesol and the regulation of geosmin biosynthesis.
Actinorhodin
Compound Description: Actinorhodin is a blue-pigmented natural product produced by some Streptomyces species, notably Streptomyces coelicolor. [] It belongs to a class of molecules called benzoisochromanequinones and exhibits antibiotic activity.
Relevance: While not structurally related to geosmin, actinorhodin production is associated with geosmin's ecological role. The research found that Streptomyces coelicolor, when grazed by the nematode Caenorhabditis elegans, increased production of both geosmin and actinorhodin. [] The study suggests that geosmin acts as a warning signal for the presence of toxic metabolites like actinorhodin, potentially deterring predation.
Chlorophyll a
Compound Description: Chlorophyll a is a specific form of chlorophyll essential for photosynthesis in cyanobacteria and algae. [] It absorbs light most efficiently in the blue-violet and red portions of the electromagnetic spectrum and reflects green light, giving many photosynthetic organisms their characteristic color.
Relevance: Chlorophyll a levels are frequently measured in studies investigating geosmin production in aquatic environments. [, , , ] Researchers have observed correlations between chlorophyll a concentrations and geosmin levels, suggesting a link between cyanobacterial biomass, chlorophyll a content, and geosmin production.
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Antibiotic and antibacterial. Active against Gram-positive bacteria. Rasfarnesyltransferase and apoptosis (Caspase-1) inhibitor. AChE inhibitor. (E,4R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4-dimethyloct-2-enamide is a natural product found in Streptomyces parvulus with data available.